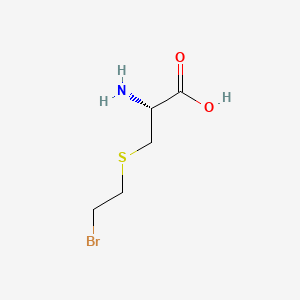
L-Cysteine, S-(2-bromoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, S-(2-bromoethyl)-, also known as (2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid, is a derivative of the amino acid L-cysteine. This compound is characterized by the presence of a bromoethyl group attached to the sulfur atom of the cysteine molecule. It has a molecular formula of C5H10BrNO2S and a molecular weight of 228.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteine, S-(2-bromoethyl)- can be synthesized through the alkylation of L-cysteine with 2-bromoethanol. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the thiol group of L-cysteine, followed by the addition of 2-bromoethanol to form the desired product .
Industrial Production Methods
Industrial production of L-cysteine, S-(2-bromoethyl)- often involves the chemical hydrolysis of proteins, which are typically extracted from keratin sources such as animal hair. This method, however, has environmental drawbacks due to the use of large amounts of hydrochloric acid and the generation of unpleasant odors and wastewater .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-(2-bromoethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Substitution: The bromoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethyl derivatives.
Substitution: Substituted cysteine derivatives.
Scientific Research Applications
L-Cysteine, S-(2-bromoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in protein modification and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives .
Mechanism of Action
The mechanism of action of L-Cysteine, S-(2-bromoethyl)- involves its interaction with various molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect protein function. This compound can also participate in redox reactions, influencing cellular metabolism and signaling pathways .
Comparison with Similar Compounds
L-Cysteine, S-(2-bromoethyl)- can be compared with other sulfur-containing amino acid derivatives, such as:
L-Methionine: Another sulfur-containing amino acid, but with a methylthio group instead of a bromoethyl group.
S-(2-bromoethyl)-L-cysteine: Similar in structure but with different substituents on the sulfur atom.
S-(2-chloroethyl)-L-cysteine: Similar in structure but with a chloroethyl group instead of a bromoethyl group .
L-Cysteine, S-(2-bromoethyl)- is unique due to its specific bromoethyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
88169-61-3 |
|---|---|
Molecular Formula |
C5H10BrNO2S |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-bromoethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H10BrNO2S/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
ZZZHSJCEYPCPAB-BYPYZUCNSA-N |
Isomeric SMILES |
C(CBr)SC[C@@H](C(=O)O)N |
Canonical SMILES |
C(CBr)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















